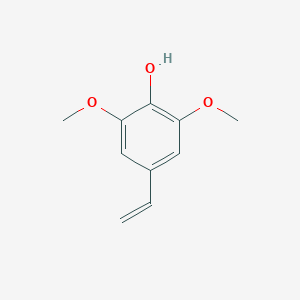
2,6-二甲氧基-4-乙烯基苯酚
描述
科学研究应用
4-乙烯基丁香酚在科学研究中具有广泛的应用,包括:
化学:
生物学:
医学:
工业:
作用机制
4-乙烯基丁香酚的主要作用机制是其抗氧化活性。 它充当烷基过氧自由基清除剂,中和自由基并防止细胞和组织的氧化损伤 。 该化合物的酚类结构使其能够将氢原子捐赠给自由基,从而稳定它们并降低它们的反应活性 。这种抗氧化活性对于保护细胞免受氧化应激和相关损伤至关重要。
生化分析
Biochemical Properties
2,6-Dimethoxy-4-vinylphenol is involved in various biochemical reactions. It is a product of the non-oxidative microbial decarboxylation of p-hydroxycinnamic acids . This process involves cofactor-free and metal-independent phenolic acid decarboxylases, which have been historically purified from bacteria and some yeasts .
Cellular Effects
2,6-Dimethoxy-4-vinylphenol has been shown to have significant effects on various types of cells. It is known to act as an antioxidant, anti-inflammatory, and antimicrobial agent . In the field of cosmetics, it could act against skin aging, burns, sunburn, and any other inflammation of the skin .
Molecular Mechanism
The molecular mechanism of action of 2,6-Dimethoxy-4-vinylphenol involves its interaction with various biomolecules. The catalytic mechanism of its formation involves a first step involving p-hydroxycinnamic acid conversion into a semi-quinone that then decarboxylates spontaneously into the corresponding vinyl compound .
Metabolic Pathways
2,6-Dimethoxy-4-vinylphenol is involved in the metabolic pathway of p-hydroxycinnamic acids . This pathway involves the decarboxylation of these acids into vinylphenols .
准备方法
合成路线和反应条件: 4-乙烯基丁香酚可以通过丁香酸的脱羧反应合成。 该过程涉及在碱存在下进行热或微波诱导的脱羧反应 。反应条件通常包括高温以及使用合适的碱来促进脱羧过程。
工业生产方法: 在工业环境中,4-乙烯基丁香酚是通过在油菜籽烘焙过程中脱羧丁香酸而制得的 。这种方法利用油菜籽中丁香酸的天然存在,通过受控加热过程将其转化为 4-乙烯基丁香酚。
化学反应分析
反应类型: 4-乙烯基丁香酚会发生各种化学反应,包括:
氧化: 该反应会导致形成醌类和其他氧化产物。
还原: 还原反应可以将 4-乙烯基丁香酚转化为相应的醇类。
取代: 亲电取代反应可以在芳香环上发生,导致形成各种取代衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 常用的还原剂包括硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4)。
取代: 亲电取代反应通常使用卤素(例如,溴)和硝化剂(例如,硝酸)等试剂。
主要产物:
氧化: 醌类和其他氧化酚类化合物。
还原: 4-乙烯基丁香酚的醇类衍生物。
取代: 各种取代酚类化合物,取决于引入的取代基。
相似化合物的比较
类似化合物:
4-乙烯基丁香酚的独特性: 4-乙烯基丁香酚以其高抗氧化活性及其能够从可再生来源(如油菜籽油)合成而著称 。其独特的结构,具有两个甲氧基和一个乙烯基,使其具有强大的抗氧化特性,使其成为各种应用中的一种有价值的化合物。
属性
IUPAC Name |
4-ethenyl-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h4-6,11H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJGZUSJKGVMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865427 | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28343-22-8, 31872-14-7 | |
| Record name | 4-Vinylsyringol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28343-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylsyringol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028343228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031872147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethenyl-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethenyl-2,6-dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLSYRINGOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB5OK5EX8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,6-Dimethoxy-4-vinylphenol (canolol) and where is it found?
A: 2,6-Dimethoxy-4-vinylphenol, commonly known as canolol, is a naturally occurring phenolic compound found in trace amounts in cruciferous vegetables like rapeseed and mustard seed. It exhibits potent antioxidant activity. Canolol is generated during the thermal treatment of these seeds through the decarboxylation of sinapic acid, another phenolic compound naturally present in high amounts in these plants [, , ].
Q2: How does roasting affect the canolol content in mustard and rapeseed oils?
A: Roasting of rapeseed and mustard seeds prior to oil extraction significantly increases the canolol content in the resulting oil [, , ]. This is because heat initiates the decarboxylation of sinapic acid, converting it to canolol. Interestingly, high erucic acid mustard (HEM) varieties produce lower amounts of canolol compared to low erucic acid rapeseed varieties due to differences in their free sinapic acid content and sinapic acid derivative degradation rates during roasting [, ].
Q3: Why is the oxidative stability of roasted mustard seed oil so high? Is it solely due to canolol?
A: While canolol contributes significantly to the oxidative stability of roasted mustard seed oil, it is not the only factor. Research suggests a synergistic effect between canolol, tocopherols, phospholipids, and Maillard reaction products formed during roasting [, ]. The presence of these compounds, particularly pyrrolized phospholipids, correlates strongly with increased oxidative stability. Notably, the absorbance at 350 nm and fluorescence measurements can be used as indicators of browning reactions and are strongly correlated with the oil’s oxidative stability [].
Q4: How does the structure of canolol contribute to its antioxidant activity?
A: Canolol (2,6-dimethoxy-4-vinylphenol) possesses structural features typical of potent phenolic antioxidants. The two methoxy groups (-OCH3) at positions 2 and 6, along with the hydroxyl group (-OH) at position 1, provide electron-donating effects. This enhances the ability of canolol to scavenge free radicals by donating electrons or hydrogen atoms. The vinyl group (-CH=CH2) at position 4 further contributes to its antioxidant capacity [, , ].
Q5: Are there methods to produce canolol other than seed roasting?
A: Yes, alternative methods for canolol production are being explored. Research has shown that rapeseed meal and cake, byproducts of oil extraction, can be treated in a fluidized bed to convert sinapic acid into canolol []. This method, followed by supercritical carbon dioxide extraction, offers a potentially more efficient and controllable way to obtain canolol.
Q6: Beyond its antioxidant properties, does canolol have other potential applications?
A: While research is ongoing, canolol has shown promise in other areas. It has demonstrated anti-inflammatory activity in vitro and in vivo, specifically by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes []. Additionally, its potential use as a platform chemical in green chemistry and for various applications in health, nutrition, and cosmetics is being investigated [].
Q7: What analytical techniques are used to identify and quantify canolol?
A: Canolol can be isolated and identified using various techniques, including chromatographic separation methods like solid-phase extraction using amino columns [, ]. Its structural characterization is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy [, , ]. These techniques provide information about the compound's structure, molecular weight, and electronic properties.
Q8: Are there any known safety concerns associated with canolol?
A8: While canolol is generally considered safe for consumption, more research is needed to fully understand its toxicological profile, particularly for long-term exposure. As with any bioactive compound, further studies are crucial to determine safe dosage levels and potential adverse effects.
Q9: What are the future directions for research on canolol?
A9: Future research on canolol will likely focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


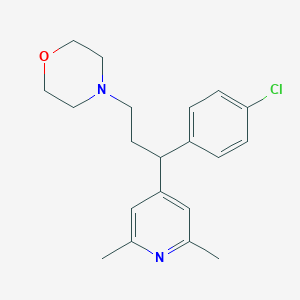

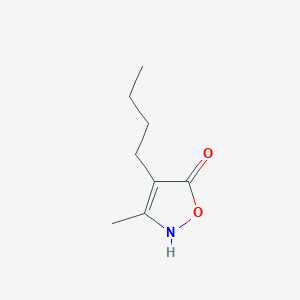
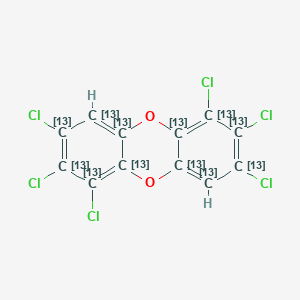
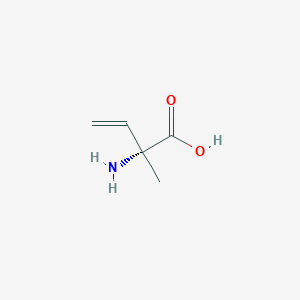
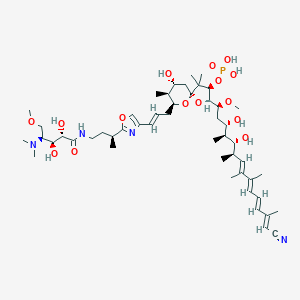
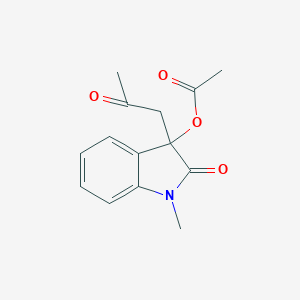
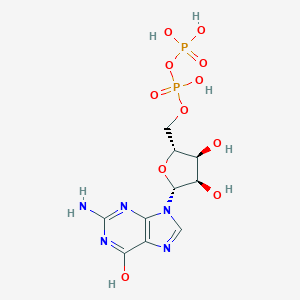
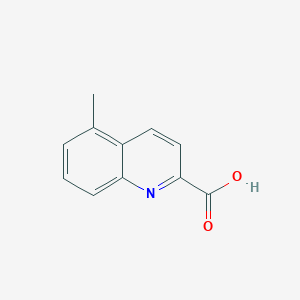
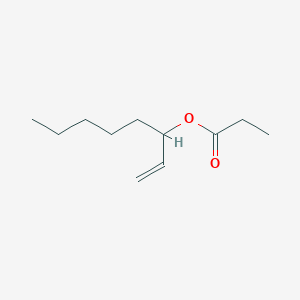
![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)
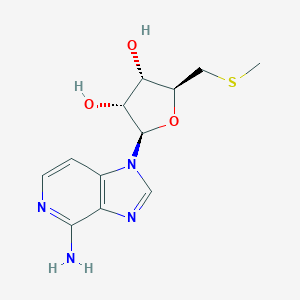
![1-[4-(4-Aminophenyl)sulfonylphenyl]ethanone](/img/structure/B24730.png)
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
